molecular formula C11H16O2S B8622571 4-(Benzenesulfinyl)-3-methylbutan-1-ol CAS No. 88408-81-5

4-(Benzenesulfinyl)-3-methylbutan-1-ol

Cat. No.: B8622571
CAS No.: 88408-81-5
M. Wt: 212.31 g/mol
InChI Key: UWABZYICRVVYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfinyl)-3-methylbutan-1-ol is a sulfoxide-containing alcohol derivative characterized by a benzenesulfinyl group attached to a branched butanol backbone. Its molecular structure combines a hydroxyl group, a sulfinyl moiety (S=O), and a methyl-substituted carbon chain.

The compound’s synthesis likely involves sulfoxidation of a thioether precursor or substitution reactions involving benzenesulfinyl derivatives. Its physicochemical properties, such as solubility and stability, are expected to differ from non-sulfurized alcohols due to the polar sulfinyl group.

Properties

CAS No.

88408-81-5

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

4-(benzenesulfinyl)-3-methylbutan-1-ol

InChI

InChI=1S/C11H16O2S/c1-10(7-8-12)9-14(13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

UWABZYICRVVYNK-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CS(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A comparative analysis with structurally related alcohols reveals key differences in functional groups, reactivity, and applications:

Compound Molecular Formula Key Functional Groups Notable Features/Applications References
4-(Benzenesulfinyl)-3-methylbutan-1-ol C₁₁H₁₆O₂S –OH, –S(O)–C₆H₅, –CH(CH₃)– Potential pharmaceutical intermediate; sulfinyl group enhances polarity and chiral stability
3-Methylbutan-1-ol C₅H₁₂O –OH, –CH(CH₃)– Found in fermented beverages (e.g., Sodabi, Ogogoro); imparts fruity/woody aromas; derived from leucine metabolism
1-Phenyl-3-methylbutan-1-ol C₁₁H₁₆O –OH, –C₆H₅, –CH(CH₃)– Used in fragrances; aromatic alcohol with isobutyl-benzyl structure
2-Methyl-1-propanol C₄H₁₀O –OH, –CH(CH₃)– Produced via valine metabolism; contributes to grassy/woody odors in fermented foods

Functional and Metabolic Differences

  • Sulfinyl Group Impact : The benzenesulfinyl moiety in this compound introduces chirality and polarity absent in simpler alcohols like 3-methylbutan-1-ol. This may enhance its utility in asymmetric synthesis or drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.